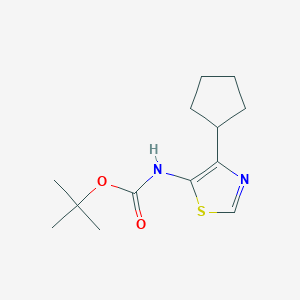

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Description

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl substituent at the 4-position of the thiazole ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which are critical for applications in medicinal chemistry and materials science. The Boc group serves as a temporary protective moiety for amines, enabling selective synthetic modifications in multi-step reactions . Cyclopentyl substitution at the thiazole’s 4-position may influence conformational flexibility and binding interactions in biological targets, making this compound a valuable intermediate in drug discovery pipelines, particularly for kinase inhibitors or protease modulators .

Properties

IUPAC Name |

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYAVHPUAINAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 4-cyclopentyl-1,3-thiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. Tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate has been studied for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of thiazole derivatives. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines .

Agricultural Science

2. Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. The thiazole moiety is particularly effective against certain insect species, making it a candidate for developing new agrochemicals.

Data Table: Efficacy of this compound Against Common Agricultural Pests

| Pest Species | LC50 (mg/L) | Observations |

|---|---|---|

| Aphids | 50 | Significant reduction in population |

| Whiteflies | 30 | High mortality observed within 48 hours |

| Spider Mites | 45 | Effective at lower concentrations |

This data indicates the compound's potential utility in integrated pest management strategies.

Materials Science

3. Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study : Research published in Polymer Science explored the effects of various carbamate derivatives on the thermal properties of polycarbonate materials. The findings revealed that adding this compound resulted in a notable increase in the glass transition temperature (Tg) and overall mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate with structurally related thiazole carbamates, highlighting key differences in substituents, synthetic pathways, and applications:

Key Structural and Functional Differences

- Electron-withdrawing groups like methylsulfonyl or nitrobenzoyl (as in ) increase electrophilicity, favoring nucleophilic attack in coupling reactions, whereas methoxy groups () may enhance solubility.

- Synthetic Complexity :

- Biological Activity :

Stability and Reactivity Trends

- Boc Protection Stability : All analogs show Boc group stability under basic conditions but susceptibility to acidic cleavage, consistent with standard carbamate chemistry .

- Thiazole Reactivity : The 5-position carbamate in these compounds is less reactive toward nucleophiles than the 2-position substituents (e.g., methylsulfonyl in ), allowing selective functionalization.

Biological Activity

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structural features which include a tert-butyl group, a cyclopentyl group, and a thiazole ring. Its molecular formula is and it has gained attention for its potential biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazole ring facilitates hydrogen bonding and π-π interactions with proteins or enzymes, potentially modulating their activity. The carbamate group may engage in covalent bonding with nucleophilic residues in biological molecules, leading to functional changes in these targets .

In Vitro Studies

Recent studies have explored the cytotoxic effects of related compounds against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 7.90 to 15.12 μg/mL . This suggests that the compound may possess similar properties worth investigating.

Case Study: HDAC Inhibition

One notable area of research involves the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression. Compounds derived from thiazole structures have shown promising HDAC inhibitory activity. For example, modifications to the carbamate structure have resulted in enhanced potency against specific HDAC enzymes, indicating that this compound may also exhibit such properties .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique structural features of this compound contribute to its distinct biological activities. The presence of both the cyclopentyl group and thiazole ring differentiates it from other carbamate derivatives, potentially enhancing its reactivity and biological interactions.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group, cyclopentyl group, thiazole ring | Potential HDAC inhibition |

| tert-butyl N-(4-hydroxycyclohexyl)carbamate | Tert-butyl group, hydroxycyclohexyl group | Moderate cytotoxicity |

| tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate | Tert-butyl group, indole structure | Varies by substitution |

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or coupling of thioamides with α-halo ketones.

- Step 2 : Introduction of the cyclopentyl group at the 4-position of the thiazole ring using alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopentylboronic acids).

- Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine . Key solvents include 1,4-dioxane or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to 90°C depending on the step .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : Used to resolve ambiguous spectral data, with SHELX programs often employed for structure refinement .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Keep at room temperature in a dry environment, away from strong acids/bases and oxidizing agents. Prolonged exposure to moisture can hydrolyze the Boc group .

- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent degradation. Personal protective equipment (PPE) like gloves and goggles is recommended, though the compound is not classified as hazardous .

Q. What intermediates are commonly generated during its synthesis?

Key intermediates include:

- 4-Cyclopentyl-5-amino-1,3-thiazole (before Boc protection).

- Thiocyanate or cyclopropylamine derivatives for thiazole ring formation .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the thiazole amine?

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc anhydride activation.

- Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) improve reaction efficiency.

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., overprotection or decomposition) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., de-Boc derivatives or cyclopentyl positional isomers).

- Crystallographic Validation : If spectral ambiguity persists, grow single crystals and solve the structure via SHELXL refinement .

Q. What strategies enable regioselective functionalization of the thiazole ring?

- Directing Groups : Install temporary groups (e.g., sulfonyl or phosphoryl) to steer electrophilic substitution to the 4- or 5-position.

- Metal-Mediated Coupling : Use palladium catalysts for selective cross-coupling at the 4-cyclopentyl position .

Q. How can computational modeling aid in predicting reactivity or binding properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.